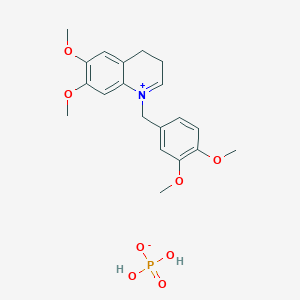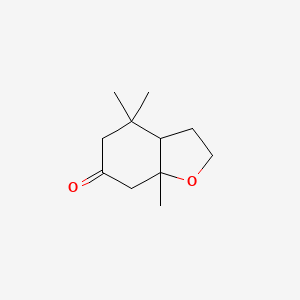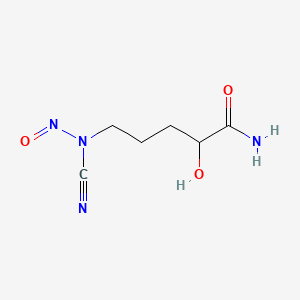
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy groups and a phosphate group, contributing to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate typically involves several steps. One common method includes the protection of functional groups to prevent unwanted side reactions. For instance, the 3,4-dimethoxybenzyl group can be used as a protective group for the thiol moiety, increasing the solubility and stability of the precursor . The synthesis may also involve the use of oxidizing agents such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is known for its high reduction potential and ability to mediate hydride transfer reactions .
Analyse Chemischer Reaktionen
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DDQ for oxidation and trifluoroacetic acid for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is used in the preparation of self-assembled monolayers (SAMs) of aromatic thiolates, which are frequently employed in various applications . The compound’s unique structure and properties make it valuable in the fields of chemistry, biology, medicine, and industry.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate involves its interaction with molecular targets and pathways. For example, DDQ, a common reagent used with this compound, converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms, facilitating the formation of C–C and C–X (N, O, or Cl) bonds .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphate include other benzyl and isoquinolinium derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The unique combination of methoxy groups and a phosphate group in this compound distinguishes it from others, providing distinct advantages in certain applications .
Eigenschaften
CAS-Nummer |
99948-80-8 |
|---|---|
Molekularformel |
C20H26NO8P |
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
dihydrogen phosphate;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroquinolin-1-ium |
InChI |
InChI=1S/C20H24NO4.H3O4P/c1-22-17-8-7-14(10-18(17)23-2)13-21-9-5-6-15-11-19(24-3)20(25-4)12-16(15)21;1-5(2,3)4/h7-12H,5-6,13H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
DVVYSXOPIDJRFT-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C=C(C=C1)C[N+]2=CCCC3=CC(=C(C=C32)OC)OC)OC.OP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















